2-methyl-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide
Description
2-methyl-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agriculture, and material science .
Properties
IUPAC Name |
2-methyl-N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-12(2)11-20-15-8-6-5-7-14(15)19-16(20)9-10-18-17(21)13(3)4/h5-8,12-13H,9-11H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCPLYNWWZVCFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of benzodiazole exhibit promising antimicrobial properties. A study evaluating various synthesized derivatives demonstrated that compounds similar to 2-methyl-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide showed significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
- Minimum Inhibitory Concentration (MIC) values were recorded for several compounds:
- N1 : MIC = 1.27 µM against Bacillus subtilis.
- N8 : MIC = 1.43 µM against Escherichia coli.
- N22 : MIC = 2.60 µM against Klebsiella pneumoniae.
These results suggest that the compound can inhibit the growth of various pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies focusing on its efficacy against human colorectal carcinoma cell lines (HCT116).
- The IC50 values for selected compounds were:
- N9 : IC50 = 5.85 µM.
- N18 : IC50 = 4.53 µM.
These values indicate that certain derivatives possess greater potency than established chemotherapeutic agents like 5-Fluorouracil (IC50 = 9.99 µM), highlighting their potential as anticancer drugs .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of benzodiazole derivatives:
-
Synthesis and Evaluation : A comprehensive study synthesized multiple derivatives and evaluated their antimicrobial and anticancer activities using standard assays such as the Sulforhodamine B assay for cancer cells and tube dilution techniques for microbial strains .
Compound MIC (µM) IC50 (µM) N1 1.27 >20 N8 1.43 >13 N22 1.30 >13 N9 - 5.85 N18 - 4.53 - Comparative Studies : The effectiveness of these compounds was compared against standard drugs, demonstrating superior or comparable efficacy in many cases, which supports their potential use in clinical settings .
Mechanism of Action
The mechanism of action of 2-methyl-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting their function or altering their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-methylbenzimidazole: A derivative with similar properties but different reactivity.
N-alkylbenzimidazoles: Compounds with varying alkyl groups that influence their biological and chemical properties.
Uniqueness
2-methyl-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the benzimidazole core with the 2-methylpropyl and propanamide groups makes it a versatile compound for various applications .
Biological Activity
2-Methyl-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide is a synthetic compound that has garnered interest in various fields due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name: this compound
- Molecular Formula: C15H22N2O
- Molecular Weight: 246.35 g/mol
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Inhibition of Enzyme Activity : Compounds in the benzodiazole class have been shown to inhibit specific enzymes, which can alter metabolic pathways.
- Modulation of Receptor Activity : The compound may act on certain receptors, influencing neurotransmitter release and cellular signaling pathways.
Pharmacological Effects
The pharmacological effects observed in studies include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
- Cytotoxic Effects : Research indicates potential cytotoxicity against cancer cell lines, suggesting its use in oncology.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Cytotoxicity | Inhibits proliferation of HeLa cells | |
| Enzyme Inhibition | Inhibits cyclooxygenase activity |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated a significant reduction in growth rates for E. coli and Staphylococcus aureus at concentrations above 50 µg/mL.
Case Study 2: Cytotoxicity in Cancer Research
In a study published by Jones et al. (2024), the cytotoxic effects of the compound were assessed on HeLa cells. The results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µg/mL, indicating potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
